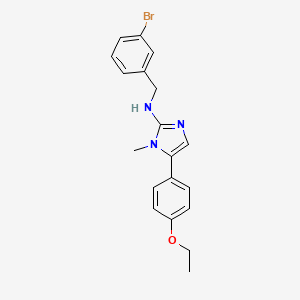![molecular formula C21H14Cl2N2O3 B11567379 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11567379.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Méthodes De Préparation
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide typically involves the reaction of 3-(1,3-benzoxazol-2-yl)-4-chloroaniline with 2-chlorophenoxyacetic acid in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions to yield the desired product .
Analyse Des Réactions Chimiques
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide can be compared with other benzoxazole derivatives, such as:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a different phenoxy substituent.
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide: Contains a nitro group instead of a phenoxy group.
N-[3-(benzimidazol-2-ylamino)phenyl]amine: A benzimidazole derivative with similar biological activities .
Propriétés
Formule moléculaire |
C21H14Cl2N2O3 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H14Cl2N2O3/c22-15-10-9-13(24-20(26)12-27-18-7-3-1-5-16(18)23)11-14(15)21-25-17-6-2-4-8-19(17)28-21/h1-11H,12H2,(H,24,26) |
Clé InChI |
LIBVKCHUFMVMTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11567296.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11567300.png)
![6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567314.png)
![1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11567318.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11567324.png)
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11567326.png)
![N-(4-fluorobenzyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11567327.png)
![(3E)-N-(3,4-dichlorophenyl)-3-[2-(naphthalen-1-ylacetyl)hydrazinylidene]butanamide](/img/structure/B11567334.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B11567336.png)
![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11567344.png)
![2-(2-Hydroxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11567345.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methoxybenzohydrazide](/img/structure/B11567346.png)

![6,7-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567369.png)
